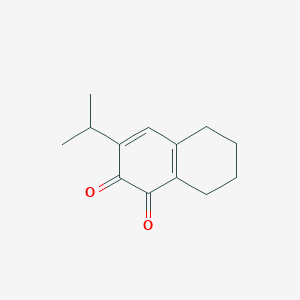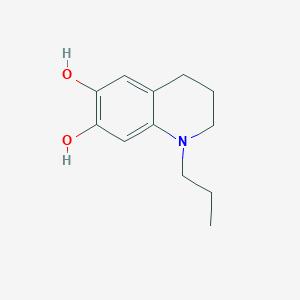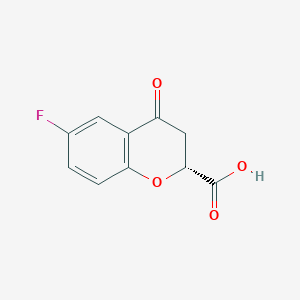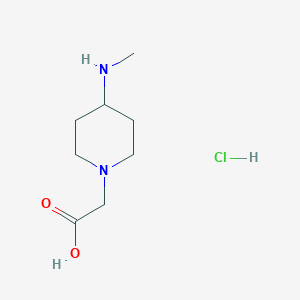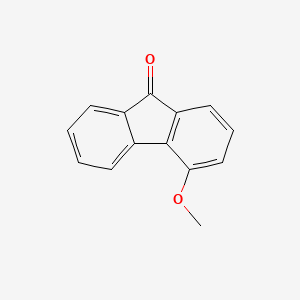
2-(Difluoromethyl)-3-methoxynaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-3-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a difluoromethyl group and a methoxy group attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability, lipophilicity, and bioavailability, making fluorinated compounds highly valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-methoxynaphthalene typically involves the introduction of the difluoromethyl group into the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylation reagents. For instance, the reaction of 3-methoxynaphthalene with a difluoromethylating agent, such as difluoromethyl iodide (CF2HI), in the presence of a base like potassium carbonate (K2CO3) can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesFor example, copper-based catalysts can be employed to achieve high yields and selectivity in the difluoromethylation of naphthalene derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-3-methoxynaphthalene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Methyl-substituted naphthalenes
Substitution: Halogenated or nitrated naphthalene derivatives
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-3-methoxynaphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties, such as increased thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-3-methoxynaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors, by forming strong hydrogen bonds and increasing lipophilicity. This can lead to improved binding affinity and selectivity for the target molecules, thereby enhancing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Trifluoromethyl)-3-methoxynaphthalene
- 2-(Monofluoromethyl)-3-methoxynaphthalene
- 2-(Difluoromethyl)-1-methoxynaphthalene
Uniqueness
2-(Difluoromethyl)-3-methoxynaphthalene is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties compared to its mono- and trifluoromethyl analogs. The difluoromethyl group provides a balance between the lipophilicity and hydrogen-bonding ability, making it a valuable moiety for enhancing the biological activity and stability of the compound .
Propiedades
Fórmula molecular |
C12H10F2O |
|---|---|
Peso molecular |
208.20 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-3-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7,12H,1H3 |
Clave InChI |
TXKSWLYAVWODBG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=CC=CC=C2C=C1C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


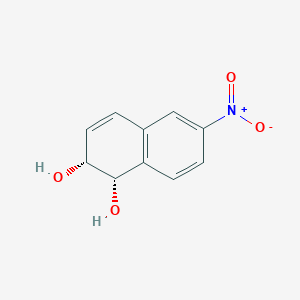
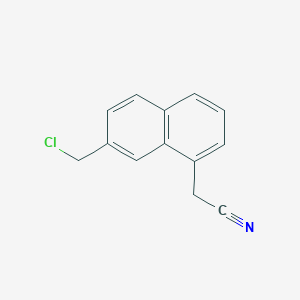
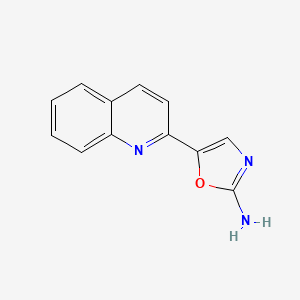


![Ethyl 6-fluoroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B11893497.png)

